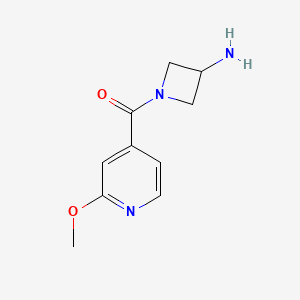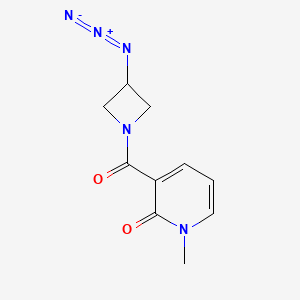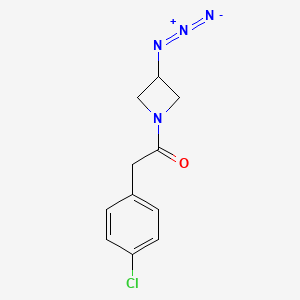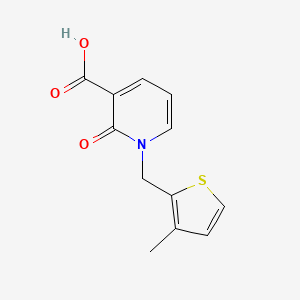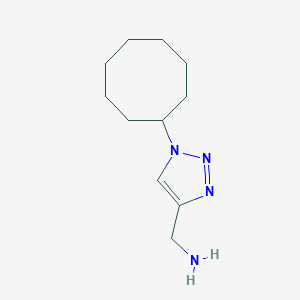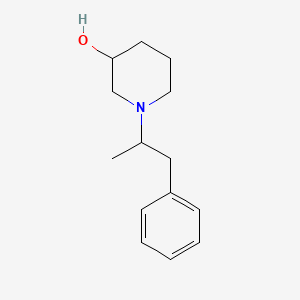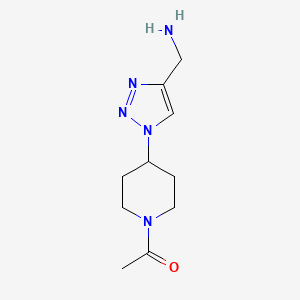
(3-Azidoazetidin-1-yl)(5-methylthiophen-2-yl)methanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(5-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C9H10N4OS and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study focused on the synthesis and molecular docking of novel heterocyclic compounds, demonstrating potential anticancer and antimicrobial activities. These compounds, incorporating oxazole, pyrazoline, and pyridine moieties, showed promising results against cancer cell lines and pathogenic strains, underscoring their significance in drug discovery (Katariya, Vennapu, & Shah, 2021).
Catalytic Asymmetry and Synthesis Efficiency
- Research on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol highlighted its efficiency in catalytic asymmetric addition to aldehydes, achieving high enantioselectivity. This demonstrates the utility of azetidinyl compounds in asymmetric synthesis, providing a pathway for creating chiral molecules with high potential in pharmaceutical applications (Wang et al., 2008).
Antimicrobial and Anticancer Properties
- A study synthesizing nitrogen and sulfur-containing heterocyclic compounds showcased their pharmacological evaluation, including significant antibacterial and antifungal activities. This emphasizes the role of such compounds in developing new antimicrobial agents (Mistry & Desai, 2006).
Enzyme Inhibition for Disease Treatment
- Arylisoxazole-phenylpiperazine derivatives were designed and synthesized as selective acetylcholinesterase inhibitors. One compound, in particular, showed potent inhibitory activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Saeedi et al., 2019).
Anticancer Evaluation
- The synthesis of oxiran-2-yl compounds and their reaction with various nucleophiles were evaluated for anticancer activity. Such studies contribute to the ongoing search for new anticancer agents, showcasing the diverse potential of these compounds in therapeutic applications (Gouhar & Raafat, 2015).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-6-2-3-8(15-6)9(14)13-4-7(5-13)11-12-10/h2-3,7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZODGDSRGWFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



